6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
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Overview
Description
6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, a pyrazole ring, and several functional groups, including cyano and carbonitrile groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include cyanoacetic acid hydrazones, piperidine acetate, and acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities. .
Biological Research: The compound is used as a tool to study cellular pathways and molecular targets involved in disease processes
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide: This compound shares structural similarities with 6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride and exhibits similar biological activities
1H-Indole-3-carbaldehyde Derivatives: These compounds also contain cyano groups and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C14H17Cl2N7O |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
6-[2-[(3-cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C14H15N7O.2ClH/c15-9-12-1-2-14(18-11-12)17-5-6-20(7-8-22)21-13(10-16)3-4-19-21;;/h1-2,4,8,11,13H,3,5-7H2,(H,17,18);2*1H |
InChI Key |
ZXEZVONKNRHBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C#N)N(CCNC2=NC=C(C=C2)C#N)CC=O.Cl.Cl |
Origin of Product |
United States |
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